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Compound of Interest

Compound Name: 2-Ethoxybenzonitrile

Cat. No.: B1582733 Get Quote

Foreword: Unveiling the Architecture of a Key
Pharmaceutical Intermediate
For researchers, scientists, and professionals entrenched in the intricate world of drug

development, a profound understanding of the molecular architecture of key intermediates is

not merely academic—it is the bedrock of innovation. 2-Ethoxybenzonitrile, a seemingly

unassuming aromatic nitrile, holds a significant position in the synthetic pathway of potent

pharmaceuticals, most notably as a precursor to the phosphodiesterase type 5 (PDE5)

inhibitor, Vardenafil.[1][2] This guide endeavors to provide a comprehensive technical

exploration of the molecular structure of 2-Ethoxybenzonitrile, moving beyond a superficial

overview to deliver actionable insights grounded in spectroscopic evidence and computational

analysis. Herein, we dissect the molecule's conformational preferences, elucidate its

spectroscopic signatures, and rationalize its structural nuances, offering a robust resource for

those engaged in the synthesis and application of this pivotal compound.

Foundational Molecular Characteristics
2-Ethoxybenzonitrile is a disubstituted benzene derivative, presenting as a clear, colorless to

pale yellow liquid at room temperature.[3] Its fundamental properties are summarized in the

table below, providing a quantitative baseline for its physical behavior.
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Property Value Source(s)

Molecular Formula C₉H₉NO [4]

Molecular Weight 147.17 g/mol [4]

CAS Number 6609-57-0 [4]

Melting Point 5 °C [3]

Boiling Point 154 °C at 20 mmHg [3]

Density 1.053 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.5322 [3]

The strategic placement of an ethoxy group ortho to a nitrile functionality on a benzene ring

imparts a unique combination of electronic and steric characteristics that are pivotal to its

reactivity and utility in multi-step organic syntheses.

Conformational Landscape: The Influence of the
Ethoxy Group
A critical aspect of 2-Ethoxybenzonitrile's molecular structure is the conformational flexibility

of the ethoxy substituent. Rotation around the C(aryl)-O and O-C(ethyl) single bonds gives rise

to several possible conformers. Computational studies, specifically Potential Energy Surface

(PES) calculations at the B3LYP/cc-pvdz level, have identified five distinct molecular

conformers.[3] However, experimental evidence from supersonic molecular beam experiments

indicates that the most stable conformer, the trans form, is the predominantly observed

species.[3]

In this most stable conformation, the ethyl group is oriented away from the nitrile group,

minimizing steric hindrance. This preferential orientation has significant implications for the

molecule's reactivity, influencing how it presents itself to incoming reagents in a synthetic

context.

A Symphony of Spectra: Elucidating the Molecular
Structure
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Spectroscopic analysis provides the most definitive insights into the molecular structure of 2-
Ethoxybenzonitrile. By integrating data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can construct a

detailed and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A
Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

The proton NMR spectrum of 2-Ethoxybenzonitrile is characterized by distinct signals for the

aromatic and aliphatic protons. The electron-donating nature of the ethoxy group and the

electron-withdrawing nature of the nitrile group create a specific electronic environment that

influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~7.5-7.7
Doublet of

doublets
1H H-6

Deshielded due

to proximity to

the electron-

withdrawing

nitrile group.

~7.4-7.6
Triplet of

doublets
1H H-4

Influenced by

both the ethoxy

and nitrile

groups.

~7.0-7.2 Triplet 1H H-5
Shielded relative

to H-4 and H-6.

~6.9-7.1 Doublet 1H H-3

Shielded by the

electron-donating

ethoxy group.

~4.1 Quartet 2H -OCH₂-

Methylene

protons of the

ethoxy group,

split by the

adjacent methyl

protons.

~1.4 Triplet 3H -CH₃

Methyl protons of

the ethoxy group,

split by the

adjacent

methylene

protons.

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and

data from similar compounds. Actual experimental values may vary slightly depending on the

solvent and spectrometer frequency.
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dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

} caption="Structure of 2-Ethoxybenzonitrile with proton numbering."

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the

molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm) Assignment Rationale

~160 C-2 (C-O)

Aromatic carbon attached to

the electronegative oxygen

atom.

~134 C-6
Aromatic CH carbon

deshielded by the nitrile group.

~133 C-4 Aromatic CH carbon.

~121 C-5 Aromatic CH carbon.

~118 C≡N
Nitrile carbon, a characteristic

chemical shift.

~115 C-3
Aromatic CH carbon shielded

by the ethoxy group.

~102 C-1 (C-CN)
Quaternary aromatic carbon

attached to the nitrile group.

~65 -OCH₂-
Methylene carbon of the

ethoxy group.

~15 -CH₃
Methyl carbon of the ethoxy

group.

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and

data from similar compounds. Actual experimental values may vary slightly depending on the

solvent and spectrometer frequency.
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Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule

through their characteristic vibrational frequencies.

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Significance

~3100-3000 C-H stretch (aromatic)
Confirms the presence of the

benzene ring.

~2980-2850 C-H stretch (aliphatic)
Indicates the presence of the

ethoxy group.

~2225 C≡N stretch

A strong, sharp absorption

characteristic of the nitrile

group.

~1600, ~1480 C=C stretch (aromatic)
Further evidence of the

aromatic ring.

~1250 C-O stretch (aryl ether)

Confirms the presence of the

ethoxy group attached to the

benzene ring.

The most diagnostic peak in the IR spectrum of 2-Ethoxybenzonitrile is the strong, sharp

absorption around 2225 cm⁻¹, which is a definitive indicator of the nitrile functional group.[5]

Mass Spectrometry (MS): Unraveling the Molecular Mass
and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Fragmentation:

The electron ionization (EI) mass spectrum of 2-Ethoxybenzonitrile is expected to show a

molecular ion peak ([M]⁺) at m/z = 147. The fragmentation pattern will likely be dominated by
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cleavages related to the ethoxy group.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded,

fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption="Predicted major fragmentation pathways for 2-Ethoxybenzonitrile."

[M]⁺• at m/z 147: The molecular ion.

[M - C₂H₄]⁺• at m/z 119: Loss of ethene via a McLafferty-type rearrangement, a common

fragmentation pathway for ethers. This is often the base peak.

[M - •CH₃]⁺ at m/z 132: Loss of a methyl radical.

[M - •C₂H₅]⁺ at m/z 118: Loss of an ethyl radical.

[C₆H₄CN]⁺ at m/z 102: Cleavage of the ether bond.

The interplay of these spectroscopic techniques provides a robust and internally consistent

confirmation of the molecular structure of 2-Ethoxybenzonitrile.

Synthesis and Role in Drug Development: A
Structural Perspective
2-Ethoxybenzonitrile is a key intermediate in the synthesis of Vardenafil, a potent PDE5

inhibitor.[1][2] Its synthesis typically involves the Williamson ether synthesis, reacting 2-

cyanophenol with an ethylating agent such as diethyl sulfate in the presence of a base.[3]

dot graph "Vardenafil_Synthesis" { rankdir=LR; node [shape=box, style=rounded,

fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

} caption="Simplified synthetic route to Vardenafil highlighting the role of 2-
Ethoxybenzonitrile."

The structural features of 2-Ethoxybenzonitrile are crucial for its role in this synthesis. The

nitrile group is a versatile functional group that can be further elaborated, while the ortho-

ethoxy group plays a critical role in modulating the electronic properties of the benzene ring
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and influencing the regioselectivity of subsequent reactions. In the final Vardenafil molecule,

the ethoxyphenyl moiety is known to occupy a hydrophobic pocket in the active site of the

PDE5 enzyme, contributing to the drug's binding affinity and efficacy.[6]

Conclusion: A Molecule of Strategic Importance
The molecular structure of 2-Ethoxybenzonitrile, characterized by the ortho arrangement of

an ethoxy and a nitrile group on a benzene ring, is a testament to the intricate relationship

between structure and function. Its preferred trans conformation, detailed spectroscopic

fingerprints, and specific fragmentation patterns provide a comprehensive understanding of its

architecture. This knowledge is not merely academic; it is fundamental to the rational design

and efficient execution of synthetic routes towards high-value pharmaceuticals like Vardenafil.

For the discerning researcher and drug development professional, a thorough grasp of the

molecular intricacies of such key intermediates is an indispensable asset in the quest for novel

and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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